molecular formula C10H19NO2 B1484672 trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol CAS No. 1867868-87-8

trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol

Cat. No. B1484672
CAS RN: 1867868-87-8
M. Wt: 185.26 g/mol
InChI Key: PBDCVQDLXBZEIG-NXEZZACHSA-N
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Description

“trans-2-{[(Oxan-4-yl)methyl]amino}cyclobutan-1-ol” is a chemical compound with the CAS Number: 2413365-26-9 . Its IUPAC name is (1S,2S)-2-((tetrahydro-2H-pyran-4-yl)amino)cyclobutan-1-ol . The compound has a molecular weight of 171.24 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H17NO2/c11-9-2-1-8(9)10-7-3-5-12-6-4-7/h7-11H,1-6H2/t8-,9-/m0/s1 . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical form of “this compound” is solid .

Scientific Research Applications

  • Synthesis and Structural Properties :

    • The synthesis of 2-amino-1,3-diols incorporating the cyclobutane ring, including cis- and trans-cyclobutane threoninols, has been achieved. The cyclobutane ring adds conformational restriction to these compounds (Pérez-Fernández et al., 2008).
    • Studies have shown the ability of the cyclobutane ring to act as a structure-promoting unit in both monomers and dimers, evidenced by NMR structural study and DFT theoretical calculations (Izquierdo et al., 2005).
  • Helical Folding and Molecular Modeling :

    • Research indicates a marked preference for the folding of trans-2-aminocyclobutane carboxylic acid oligomers into a well-defined 12-helical conformation in both solution and solid state (Fernandes et al., 2010).
  • Chemical Properties and Potential Biomedical Applications :

    • Cyclobutyl-containing analogues of threonine have been synthesized, which can be considered as achiral conformationally restricted analogues of threonine. These compounds have distinct pKa values and almost planar cyclobutane rings, suggesting potential in biomedical applications (Feskov et al., 2017).
  • Stereochemistry and Molecular Interactions :

    • The influence of cis/trans stereochemistry on condensed phase and monolayer structure has been investigated, revealing differences in thermal stability, fluidity, and molecular organization between cis- and trans-stereoisomers (Sorrenti et al., 2016).
  • Synthesis of Diverse Cyclobutane Derivatives :

    • Studies on the synthesis of cyclobutane beta-amino acid oligomers and their structural properties suggest the potential for creating a variety of derivatives with specific properties (Radchenko et al., 2010).
  • Applications in Drug Discovery :

    • Cyclobutane diamines are considered promising sterically constrained diamine building blocks for drug discovery, with specific emphasis on their synthesis and conformational preferences (Radchenko et al., 2010).

properties

IUPAC Name

(1R,2R)-2-(oxan-4-ylmethylamino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-10-2-1-9(10)11-7-8-3-5-13-6-4-8/h8-12H,1-7H2/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBDCVQDLXBZEIG-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCC2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCC2CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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